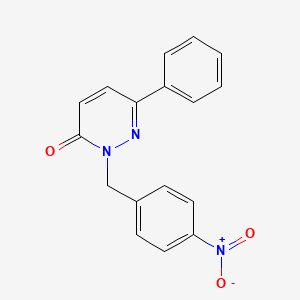

2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H13N3O3 and its molecular weight is 307.309. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Alternative Routes and Synthesis Methods

Nitrones are highlighted as significant compounds for their roles in various synthetic strategies, including their use as spin-trap reagents and therapeutic agents. Research into the condensation of hydrazonophenylacetaldehyde oxime with different aldehydes, including the synthesis of compounds related to the structure of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one, reveals the importance of these reactions for creating biologically active and structurally unique molecules. This synthesis pathway, involving nitro-substituted benzyl compounds, underscores the utility of these chemicals in organic chemistry and potential drug discovery applications (Safin et al., 2017).

Structural and Molecular Interactions

Studies on N-(p-nitrobenzyl)iminodiacetic acid (H2NBIDA) and its mixed-ligand copper(II) complexes highlight the ability of the nitrobenzyl group to participate in π,π-interactions. These interactions play a crucial role in molecular recognition processes and the building of crystal structures, indicating the potential for using nitro-substituted benzyl compounds in the development of new materials with specific properties (Sánchez-Moreno et al., 2003).

Photophysical Properties and Applications

Research into platinum(II) terpyridyl acetylide complexes with nitrophenyl moieties explores the photophysical and electrochemical properties of these compounds. These studies are essential for understanding how nitro-substituted benzyl compounds can be utilized in the design of materials with specific optical and electronic characteristics. This research is particularly relevant for the development of new photonic and electronic devices (Jarosz et al., 2009).

Crystallography and Material Science

The crystal structure analysis of compounds related to this compound reveals significant insights into the molecular geometry and interactions within these materials. Understanding the conformational properties and hydrogen bonding patterns in these structures aids in the design of novel materials with tailored properties for applications in material science and engineering (Chouguiat et al., 2014).

Polymeric Materials

The synthesis of polybenzoxazine with phenylnitrile functional groups demonstrates the potential for incorporating nitro-substituted benzyl compounds into polymeric materials. These materials exhibit improved thermal stability and mechanical properties, highlighting the relevance of such compounds in advancing polymer technology and applications (Qi et al., 2009).

Eigenschaften

IUPAC Name |

2-[(4-nitrophenyl)methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-17-11-10-16(14-4-2-1-3-5-14)18-19(17)12-13-6-8-15(9-7-13)20(22)23/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKGVSQTKZXWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2547175.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547181.png)

![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)

![N-(3-methoxypropyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2547192.png)